molecular formula C18H35NO4 B14309962 3-Acetamido-2-hydroxyhexadecanoic acid CAS No. 110073-38-6

3-Acetamido-2-hydroxyhexadecanoic acid

Cat. No.: B14309962
CAS No.: 110073-38-6
M. Wt: 329.5 g/mol
InChI Key: OLMJAPIHNMONSU-UHFFFAOYSA-N
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Description

3-Acetamido-2-hydroxyhexadecanoic acid is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a hexadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-hydroxyhexadecanoic acid typically involves the acylation of 2-hydroxyhexadecanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate mixed anhydride, which then undergoes nucleophilic attack by the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-hydroxyhexadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Reformation of the hydroxy group

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Acetamido-2-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetamido groups play a crucial role in its biological activity. For example, the hydroxy group can participate in hydrogen bonding, while the acetamido group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-hydroxyhexadecanoic acid is unique due to the presence of both the hydroxy and acetamido groups, which confer distinct chemical and biological properties.

Properties

CAS No.

110073-38-6

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

3-acetamido-2-hydroxyhexadecanoic acid

InChI

InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19-15(2)20)17(21)18(22)23/h16-17,21H,3-14H2,1-2H3,(H,19,20)(H,22,23)

InChI Key

OLMJAPIHNMONSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C(=O)O)O)NC(=O)C

Origin of Product

United States

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